Product packaging for cis-2-Decalone(Cat. No.:CAS No. 1579-21-1)

cis-2-Decalone

Cat. No.: B072262
CAS No.: 1579-21-1
M. Wt: 152.23 g/mol
InChI Key: LGVJRKCQQHOWAU-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-2-Decalone is a high-purity, stereochemically defined decalin derivative that serves as a fundamental and versatile synthon in advanced organic synthesis. Its rigid, fused bicyclic ring system, locked in the cis-decalin conformation, provides a stable three-dimensional scaffold that is invaluable for constructing complex molecular architectures, particularly in natural product synthesis. Researchers utilize this compound as a key precursor for the synthesis of steroids, terpenoids, and other pharmacologically relevant compounds, where its inherent stereochemistry directs subsequent stereoselective transformations. The compound's primary research value lies in its role in methodological studies, enabling the development of novel asymmetric synthesis routes, ring-forming reactions, and studies on conformational analysis and stereoelectronic effects. Its defined structure makes it an ideal model compound for investigating reaction mechanisms and for use as a standard in chromatographic and spectroscopic analysis. This product is offered to the scientific community to facilitate innovation in synthetic chemistry and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B072262 cis-2-Decalone CAS No. 1579-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJRKCQQHOWAU-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(=O)CCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2CC(=O)CC[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1579-21-1
Record name rel-(4aR,8aS)-Octahydro-2(1H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1579-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Decalone, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2-Decalone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Naphthalenone, octahydro-, (4aR,8aS)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-DECALONE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T26M36ZIE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Cis 2 Decalone and Its Stereoisomeric Analogs

Primary Synthetic Routes to Decalone Cores

The synthesis of the decalone core, a fundamental bicyclic ketone structure, can be achieved through various methodologies. Key among these are catalytic hydrogenation and alkali metal-ammonia reductions, which offer different degrees of stereochemical control, leading to either cis- or trans-fused ring systems.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a common and industrially significant method for the synthesis of decalones. This approach involves the reduction of unsaturated precursors, such as naphthalenones or octalones, using hydrogen gas in the presence of a metal catalyst.

Hydrogenation of Unsaturated Ketones (e.g., Naphthalenone)

The catalytic hydrogenation of naphthalenone is a widely utilized industrial method for producing 2-decalone (B1596380). This process reduces the unsaturated naphthalenone to the saturated bicyclic ketone, 2-decalone. The choice of catalyst and reaction conditions plays a crucial role in the efficiency of this transformation.

Commonly employed catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO₂). The reaction is typically carried out under hydrogen gas pressure, ranging from 10 to 50 atmospheres, and at temperatures between 50°C and 150°C. Industrial-scale production often utilizes continuous flow reactors to maintain precise control over these parameters, ensuring high yields and purity. While this method is scalable and straightforward, achieving specific stereochemical outcomes, such as the selective formation of cis-2-decalone, can be challenging and often depends on the substrate and precise conditions.

ParameterTypical RangeNotes
Catalyst Pd/C, PtO₂Catalyst choice influences the reaction rate and stereoselectivity.
Temperature 50°C – 150°CHigher temperatures generally increase the reaction rate.
Hydrogen Pressure 10 – 50 atmHigher pressure promotes complete saturation of the ring system.
Reactor Type Batch or continuous flowContinuous flow is often preferred for industrial applications.
Stereochemical Control by Angular Substituents in Octalone Hydrogenation

The stereochemical outcome of the catalytic hydrogenation of Δ¹,⁹-2-octalones can be significantly influenced by the nature of substituents at the angular position (C-10). researchgate.netcdnsciencepub.com Research has demonstrated that the presence of an angular substituent can direct the approach of hydrogen to the catalyst surface, thereby controlling the formation of either the cis- or trans-fused decalin system. researchgate.netcdnsciencepub.com

For instance, studies have shown that in the hydrogenation of certain Δ¹,⁹-2-octalones, the stereochemistry of the resulting decalone is controlled by the angular group at position 10. researchgate.netcdnsciencepub.com This principle has been utilized in the synthesis of specific stereoisomers, such as 10-methoxycarbonyl-1,7,7-trimethyl-cis-2-decalone. researchgate.netcdnsciencepub.com The interaction between the angular substituent and the catalyst surface can favor the adsorption of the molecule from one face, leading to a preferred stereochemical pathway. This interaction can be steric, where a bulky group hinders approach from one side, or it can be an attractive interaction (haptophilicity), where a functional group coordinates with the catalyst. researchgate.net The choice of solvent can also modulate these interactions and influence the stereochemical outcome. researchgate.net

Alkali Metal-Ammonia Reduction Strategies

Reduction using alkali metals, typically lithium, in liquid ammonia (B1221849) provides a powerful alternative to catalytic hydrogenation, often offering different and complementary stereochemical control.

Lithium-Ammonia Reduction of 4-Alkyl-Δ1(9)-2-Octalones for cis-Fusion

The lithium-ammonia reduction of α,β-unsaturated ketones is a well-established method in organic synthesis. cdnsciencepub.com While this reduction of Δ¹,⁹-2-octalones typically yields the thermodynamically more stable trans-fused decalone with high stereoselectivity, the introduction of an alkyl substituent at the C-4 position can alter this outcome. cdnsciencepub.comresearchgate.net

Specifically, the reduction of 4-alkyl-Δ¹,⁹-2-octalones has been shown to produce a significantly higher proportion of the corresponding cis-fused 2-decalone. cdnsciencepub.comresearchgate.net In these reactions, the starting 4-alkyl-Δ¹,⁹-2-octalones are prepared through the conjugate addition of organocuprate reagents to cross-conjugated dienones. cdnsciencepub.comresearchgate.net Subsequent reduction with lithium in liquid ammonia leads to a mixture of cis and trans isomers, with the cis isomer being formed in proportions ranging from 13-35%, a notable increase compared to reductions of unsubstituted octalones. cdnsciencepub.comresearchgate.net This provides a synthetic entry into the less common cis-decalone framework. researchgate.net

Starting MaterialReduction ConditionsMajor Product StereochemistryReference
Δ¹,⁹-2-OctaloneLi/NH₃trans-fused cdnsciencepub.com
4-Alkyl-Δ¹,⁹-2-octaloneLi/NH₃Increased proportion of cis-fused cdnsciencepub.comresearchgate.net
Mechanistic Studies on Stereochemical Outcomes During Reduction

The stereochemical outcome of alkali metal-ammonia reductions of α,β-unsaturated ketones is determined by the stereochemistry of the protonation of the intermediate enolate or radical anion. The generally high selectivity for the trans-fused product in the reduction of Δ¹,⁹-2-octalones is attributed to the greater thermodynamic stability of the trans-decalin system. cdnsciencepub.com

However, the presence of substituents can influence the conformation of the intermediates and the transition states, leading to different product ratios. researchgate.net The increased formation of cis-fused decalones from 4-alkyl-Δ¹,⁹-2-octalones has been qualitatively explained by proposals originally put forth by Robinson. cdnsciencepub.comresearchgate.net These proposals consider the steric and stereoelectronic effects of the alkyl group on the transition state of the reduction. researchgate.net It is suggested that the transition states leading to the products are not necessarily those where the β-carbon is nearly tetrahedral, and that ground-state conformational effects of the substituents play a significant role in determining the cis/trans product ratio. researchgate.netnbu.ac.in For example, the reduction of epimers of 4-demethylaristolone, a substituted octalone, with lithium-ammonia showed that one epimer gave a trans-fused ring system while the other yielded the cis-fused decalone, highlighting the profound impact of substrate stereochemistry on the reaction's outcome. cdnsciencepub.com

Annulation Reactions for Bicyclic Ketone Construction

Annulation, the formation of a new ring onto an existing one, is a powerful tool for constructing bicyclic systems like decalones.

The Robinson annulation is a classic and widely used method for the formation of a six-membered ring. wikipedia.org It involves a tandem Michael addition followed by an intramolecular aldol (B89426) condensation. researchgate.netmasterorganicchemistry.com This reaction has been instrumental in the synthesis of various decalones and their derivatives, which are important intermediates in the synthesis of natural products like steroids. wikipedia.org

The stereochemical outcome of the Robinson annulation can often be controlled by using a chiral starting material. The preparation of functionalized chiral cyclohexanones as precursors is therefore a critical step in the enantioselective synthesis of decalones. researchgate.net One approach involves the use of naturally occurring chiral compounds like R-(−)-carvone. researchgate.net Through a sequence of reactions including conjugate addition and Mukaiyama-aldol reactions, highly functionalized chiral cyclohexanones can be prepared. researchgate.net These precursors can then be subjected to Robinson annulation to yield chiral decalones. researchgate.net The use of primary-secondary diamine catalysts in asymmetric Robinson annulation has also been shown to produce multiply substituted fluorinated chiral cyclohexenones with high enantioselectivity. nih.gov

The Robinson annulation proceeds in two key steps. wikipedia.org The first is a Michael addition of an enolate to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK). wikipedia.orgresearchgate.net This reaction forms a 1,5-diketone intermediate. libretexts.org The second step is an intramolecular aldol condensation of the 1,5-diketone, which, upon dehydration, forms the α,β-unsaturated bicyclic ketone. masterorganicchemistry.com The reaction is typically carried out under basic conditions, with the initial Michael adduct sometimes being isolated before cyclization to prevent side reactions. wikipedia.org The choice of base and reaction conditions can influence the stereochemical outcome of the annulation.

Table 1: Key Reactions in Robinson Annulation

StepReactantsProductKey Transformation
Michael AdditionCyclohexanone enolate + Methyl vinyl ketone1,5-diketoneFormation of a new carbon-carbon single bond
Intramolecular Aldol Condensation1,5-diketoneα,β-unsaturated decaloneFormation of a six-membered ring and a double bond

More recently, novel methods for the construction of cyclic ketones have emerged, utilizing tandem catalysis. One such method involves a tandem carbene and photoredox-catalyzed process for the synthesis of substituted cycloalkanones. nih.gov This approach allows for the construction of two contiguous carbon-carbon bonds in a formal [5+1] cycloaddition under mild conditions. nih.gov The combination of photoredox catalysis with other catalytic processes, such as transition-metal-catalyzed coupling, has proven to be a powerful strategy for complex bond formations. nih.govresearchgate.net These modern methods offer alternatives to traditional annulation reactions and open new avenues for the synthesis of complex cyclic systems. rsc.orgbeilstein-journals.org

Robinson Annulation in Decalone Synthesis
Preparation of Functionalized Chiral Cyclohexanones as Precursors

Stereoselective and Enantioselective Syntheses of this compound Scaffolds

Achieving stereocontrol in the synthesis of decalones is crucial, particularly for the synthesis of biologically active molecules. The cis-fused decalin system presents a unique synthetic challenge.

The intramolecular Diels-Alder (IMDA) reaction is a powerful and highly convergent strategy for the construction of bicyclic and polycyclic systems, including the decalin framework. rsc.orgnih.gov This reaction involves the cycloaddition of a diene and a dienophile that are tethered together within the same molecule. The stereochemical outcome of the IMDA reaction is often highly predictable and can be controlled by the geometry of the tether and the substituents on the diene and dienophile. uh.edu

For the synthesis of cis-decalin systems, the IMDA reaction is particularly effective. rsc.org The stereoselectivity of the cyclization is influenced by the transition state geometry, which can be either "chair-like" or "boat-like". In many cases, the formation of the cis-fused product is favored. uh.edu The use of nitroalkenes as dienophiles in IMDA reactions has been shown to lead to the stereoselective formation of trans-fused decalin products. nih.gov However, by carefully designing the substrate, cis-fused systems can also be accessed. The Type 2 IMDA reaction, where the tether is at the C2 position of the diene, is a versatile method for synthesizing bridgehead alkenes and has been applied to the synthesis of complex natural products. sci-hub.se

Table 2: Factors Influencing Stereoselectivity in IMDA Reactions for Decalone Synthesis

FactorInfluence on StereochemistryExample
Tether Length and RigidityDictates the feasibility and regiochemistry of the cyclization.Shorter tethers often lead to fused products. uh.edu
Diene and Dienophile SubstitutionAffects the stability of the transition state and the resulting stereochemistry.Electron-withdrawing groups on the dienophile can enhance reactivity. mdpi.com
CatalystLewis acids can promote the reaction and influence stereoselectivity.AlCl₃ has been used in IMDA reactions. escholarship.org
Reaction TemperatureCan influence the ratio of diastereomeric products.Higher temperatures may be required for less reactive substrates. escholarship.org
Inverse-Electron-Demand Diels-Alder Reactions of 2-Pyrones for cis-Decalins

Stereoselective Conjugate Addition Methodologies

Conjugate addition reactions, particularly with organocuprates, represent a classical yet highly effective method for establishing key stereocenters in the formation of decalone systems.

The conjugate addition of organocuprate reagents to α,β-unsaturated ketones, specifically to octalone systems, is a foundational strategy for constructing substituted decalones. wikipedia.org The addition of reagents like lithium dimethylcuprate to a Δ¹(⁹)-2-octalone can establish a substituent at the C4 position. wikipedia.org While this initial addition often leads to a trans-fused intermediate after quenching, subsequent reaction conditions, such as catalytic hydrogenation, can be controlled to favor the formation of the thermodynamically less stable cis-fused decalone system. wikipedia.org In some cases, the reduction of the resulting enolate from the conjugate addition using lithium in ammonia can directly produce a significant proportion of the cis-fused decalone. wikipedia.orgthegoodscentscompany.com This approach was notably utilized in strategies toward the synthesis of aflavinine, where an organocuprate addition was employed to establish the desired cis relationship of two methyl groups. nih.gov

The stereochemical outcome of reactions forming decalin systems can be highly dependent on the steric environment of the substrate. In the context of organocuprate additions and subsequent reductions of 4-alkyl-Δ¹(⁹)-2-octalones, the steric bulk of the C4-alkyl group plays a critical role in determining the ratio of cis- to trans-fused products. wikipedia.org Research has shown that as the size of an axially oriented C4-alkyl group increases, the relative amount of the cis-fused decalone product also increases upon lithium-ammonia reduction. wikipedia.org This provides a handle for strategic control over the stereochemistry of the ring junction. For instance, establishing vicinal dimethyl groups at C4 and C5 with a specific relative stereochemistry can be influenced by the choice of the nucleophile and the existing stereocenters on the octalone precursor, guiding the approach of the incoming group and influencing the conformation of the intermediate enolate.

Effect of C4-Alkyl Group on Product Distribution in Lithium-Ammonia Reduction
Substrate (4-Alkyl-Δ¹(⁹)-2-octalone)C4-Alkyl Group% of cis-Fused Decalone ProductReference
4-methyloctaloneMethyl13% wikipedia.org
4-ethyloctaloneEthyl20% wikipedia.org
4-isopropyloctaloneIsopropyl31% wikipedia.org
Organocuprate Addition for cis-Fused Decalone Systems

Intramolecular Photocycloaddition in cis-Decalone Sesquiterpenoid Total Synthesis

Photocycloaddition reactions offer a unique pathway to construct strained ring systems that can be subsequently rearranged to form more complex molecular architectures. This strategy has been elegantly applied to the total synthesis of cis-decalone-containing sesquiterpenoids. A prominent example is the total synthesis of (±)-valeranone, a sesquiterpenoid featuring a cis-decalone framework. thegoodscentscompany.comwikipedia.org The key step in this synthesis is an intramolecular [2+2] photocycloaddition. thegoodscentscompany.comereztech.com The precursor, 2,6-dimethyl-2-(3,4-dimethyl-3-cyclohexenyl)-4H-1,3-dioxin-4-one, undergoes an acetone-sensitized photoreaction to yield a cage-like cycloadduct. thegoodscentscompany.com This strained intermediate possesses the necessary stereochemical information, which, through subsequent fragmentation and rearrangement steps, is stereoselectively converted into the final cis-decalone structure of valeranone. thegoodscentscompany.comwikipedia.org

Protolysis of Fused Methoxycyclopropanes for Stereodefined Decalones

The reaction of activated cyclopropanes provides a powerful method for ring-opening and subsequent annulation to form larger carbocyclic systems. The acid-catalyzed ring-opening, or protolysis, of fused methoxycyclopropane derivatives can be used to generate stereodefined decalones. This methodology involves the reaction of a silyloxydiene with an appropriate electrophile, which can be derived from a methoxycyclopropane. For example, the reaction of 1-methoxy-1-trimethylsilyl-cyclopropane with bicyclic enones, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl4), leads to a formal [3+3] annulation. This process generates a six-membered ring fused to the existing structure, providing a stereocontrolled route to functionalized decalone systems. The stereochemistry of the final product is dictated by the geometry of the starting enone and the reaction conditions, allowing for the synthesis of stereodefined decalones.

Regioselective and Stereoselective Derivatization of Decalones

The derivatization of the decalone scaffold is fundamental to the synthesis of a vast array of natural products and complex molecular architectures. The ability to control the regiochemistry and stereochemistry during these transformations is paramount. The alkylation of 2-decalone enolates serves as a critical C-C bond-forming reaction, where selectivity is governed by a delicate interplay of kinetic and thermodynamic factors, as well as steric and conformational effects. ubc.cadigimat.in

The alkylation of 2-decalone proceeds via the formation of an enolate intermediate, which then acts as a nucleophile, attacking an alkyl halide or other suitable electrophile in an SN2 reaction. libretexts.org For an unsymmetrical ketone like 2-decalone, two distinct regioisomeric enolates can be formed: the kinetic enolate (Δ¹,²) and the thermodynamic enolate (Δ²,³). The controlled formation of one regioisomer over the other is the key to regioselectivity.

Regioselectivity: Kinetic vs. Thermodynamic Enolate Formation

The outcome of the deprotonation is dictated by whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.com

Kinetic Control : The kinetic enolate is formed by the rapid, irreversible removal of the most sterically accessible α-proton. masterorganicchemistry.com In the case of 2-decalone, this is the proton at the C-1 position. These conditions are achieved by using a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The use of a lithium counterion is also crucial as it coordinates tightly to the oxygen, reducing the rate of proton exchange. masterorganicchemistry.com

Thermodynamic Control : The thermodynamic enolate is the more stable enolate, which for 2-decalone is the more substituted one formed by removing a proton from the C-3 position. These conditions are achieved by using a weaker base, such as sodium ethoxide or potassium tert-butoxide, at higher temperatures. masterorganicchemistry.com These conditions establish an equilibrium between the ketone and the two possible enolates, allowing the system to settle into its lowest energy state, favoring the more stable, substituted enolate. masterorganicchemistry.com

The following table summarizes the conditions for achieving regioselective enolate formation:

Control TypeBaseTemperatureSolventFavored Enolate
Kinetic Strong, hindered (e.g., LDA)Low (-78 °C)Aprotic (e.g., THF)Less substituted (Δ¹,²)
Thermodynamic Weaker, non-hindered (e.g., NaOEt)Higher (e.g., Room Temp)Protic or AproticMore substituted (Δ²,³)

Stereoselectivity of Alkylation

Once the desired enolate is formed, the stereochemical outcome of the alkylation is determined by the direction of the electrophile's approach. The stereoselectivity is influenced by several factors, including the conformation of the decalin ring system and steric hindrance. ubc.ca

In conformationally rigid systems like trans-2-decalone (B93970), the enolate prefers to react through a chair-like transition state, leading to a strong preference for axial alkylation . ubc.cadigimat.in This places the new alkyl group in an axial position on the newly formed sp³ carbon.

For the more conformationally mobile this compound system, the stereochemical outcome is also governed by the principle of attack from the less sterically hindered face of the enolate. digimat.in The flexible nature of the cis-decalin skeleton means that the conformation of the transition state must be carefully considered. In many cases, this still results in a product arising from axial attack on the most stable chair-like conformation of the enolate. digimat.in

However, this preference can be overridden by significant steric interactions. For example, the presence of a bulky substituent at the ring junction (an angular methyl group at C-10) introduces severe 1,3-diaxial strain with an incoming electrophile attempting axial attack. digimat.in This steric clash can force the alkylation to proceed from the equatorial direction, leading to the formation of the equatorial product. digimat.in

Research has demonstrated the practical application of these principles. For instance, the morpholine (B109124) enamine of this compound has been successfully used in alkylation reactions with electrophiles like methyl vinyl ketone, showcasing a method for controlled C-C bond formation on the cis scaffold.

The following table outlines expected outcomes for the alkylation of decalone systems based on these principles:

Decalone SystemAlkylation TypeKey Steric FactorPredicted Major Product
trans-2-DecaloneAxial AttackMinimal steric hindranceAxial alkylation product
This compoundAxial AttackMinimal steric hindranceAxial alkylation product
10-Methyl-trans-2-decaloneEquatorial Attack1,3-diaxial strain with angular methylEquatorial alkylation product
10-Methyl-cis-2-decaloneEquatorial AttackSteric hindrance from angular methylEquatorial alkylation product

Advanced Reaction Mechanisms and Chemical Reactivity of Cis 2 Decalone

Oxidation and Reduction Transformations

The carbonyl group in cis-2-decalone is a focal point for oxidation and reduction reactions, leading to the formation of various derivatives.

This compound can be oxidized to form naphthalenone derivatives. This transformation involves the introduction of unsaturation into the bicyclic system, leading to an aromatic or partially aromatic ring. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this purpose. The reaction typically involves the oxidation of the carbon atoms adjacent to the carbonyl group.

The reduction of this compound yields decalols (decahydronaphthalenols). In a study involving rabbits, (±)-cis-2-decalone was found to be reduced to racemic (±)-cis-cis-2-decalol. nih.gov This resulting secondary alcohol has the hydroxyl group in an equatorial position, which is conformationally related to the starting ketone. nih.gov The cis-cis-2-decalol was subsequently excreted as a glucuronide conjugate. nih.gov The reduction can be achieved using various reducing agents, and the stereochemical outcome can be influenced by the choice of reagent and reaction conditions. For example, lithium-ammonia reduction of certain octalones can stereoselectively produce cis-fused decalones. cdnsciencepub.com

Stereochemical Outcomes of Reduction (e.g., Equatorial Hydroxyl Group Formation)

The reduction of decalones, including this compound, results in the formation of decalols, introducing a new chiral center at the C-2 position. The stereochemical outcome of this reduction is highly dependent on the reagent, substrate conformation, and the presence of neighboring substituents. While the reduction of trans-1-decalone (B1615060) is known to predominantly yield trans,trans-1-decalol, which features an equatorial hydroxyl group, the stereoselectivity for this compound is more complex. The cis-fused ring system is conformationally mobile, which can influence the trajectory of the attacking hydride reagent. egyankosh.ac.in For metabolites derived from this compound, the formation of an equatorial hydroxyl group can lead to a more strained product compared to its trans counterpart. The reduction of substituted decalones can exhibit high stereoselectivity; for instance, the reduction of a diketone derivative of a cis-decalone with sodium borohydride (B1222165) selectively reduced one keto group to a ketone alcohol. cdnsciencepub.com Further reduction to the diol often requires more powerful reducing agents like lithium aluminum hydride. cdnsciencepub.com

Ozonation in Decalone-Related Conversions

Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double bonds, a process that can be applied to precursors of decalones or used to degrade decalin structures. libretexts.org The ozonation of cis-decalin, a related saturated bicyclic hydrocarbon, when performed in nitromethane, showed complete conversion with cis-9-hydroxydecalin as the major product and the corresponding ketone as the second major product. nih.gov The reaction proceeds through the initial electrophilic addition of ozone to form an unstable molozonide intermediate, which then decomposes to form carbonyl compounds. libretexts.org In the synthesis of drimane (B1240787) sesquiterpenes, ozonolysis is a key step. For example, an isopropenyl group on a decalone precursor was removed by ozonolysis, followed by decomposition of the resulting ozonide to yield a dienone, which was a crucial intermediate for creating the target (+)-trans-decalone. groenkennisnet.nl This highlights how ozonation is used to strategically modify and functionalize decalone-related structures in complex syntheses. libretexts.orggroenkennisnet.nl

Ring Contraction and Rearrangement Reactions

Thallium Trinitrate Mediated Ring Contraction of cis-2-Decalones

The ring contraction of cis-2-decalones can be effectively mediated by thallium trinitrate (TTN). researchgate.netsemanticscholar.orgscielo.brscielo.br This reaction transforms the six-membered ketone-bearing ring of the decalin system into a five-membered ring, yielding hydrindane carboxylic acids. researchgate.netscielo.br Investigations have shown that the reaction of various cis-2-decalones with TTN in dichloromethane (B109758) at room temperature proceeds in good yields. researchgate.netsemanticscholar.orgresearchgate.net However, a significant challenge with the unsubstituted this compound is the low regio- and diastereoselectivity. researchgate.netsemanticscholar.org This lack of selectivity is attributed to two main factors: the formation of both possible enol forms of the ketone and the conformational flexibility of the cis-fused system, which permits the reagent to attack from different faces. semanticscholar.org

Regioselectivity and Diastereoselectivity in Ring Contraction Dependent on Substituent Pattern

The regio- and diastereoselectivity of the thallium trinitrate-mediated ring contraction are highly dependent on the substitution pattern of the this compound ring system. researchgate.netsemanticscholar.orgscielo.br

Unsubstituted this compound : The reaction is not very selective, producing a mixture of three of the four possible diastereomeric hydrindane products. This is due to the formation of both the Δ¹,² and Δ²,³ enol isomers. researchgate.netsemanticscholar.org The Δ²,³ trimethylsilyl (B98337) enol ether is formed in a slight excess under thermodynamic conditions. semanticscholar.org

Substituents at the Ring Junction : The presence of two alkyl groups at the C-9 and C-10 ring junction enhances regioselectivity. In these cases, it is suggested that only the Δ²,³ enol is formed, leading to a more controlled outcome compared to the unsubstituted decalone. semanticscholar.orgscielo.br

Substituent at C-8 : Introducing a methyl group at the C-8 position has a pronounced positive effect on both regioselectivity and diastereoselectivity. The reaction of 8-methyl-cis-2-decalone with TTN leads to a single diastereoisomer for each regioisomeric acid, with a 10:1 preference for one regioisomer. semanticscholar.orgscielo.br

Substituent at C-5 : Conversely, a methyl group at the C-5 position causes an inversion in the preferred regiochemistry. In this case, the reaction proceeds preferentially through the Δ¹,² enol form. scielo.br

The following table summarizes the observed outcomes based on substituent patterns from studies by Ferraz and Silva Jr. researchgate.netsemanticscholar.orgscielo.br

Substrate (this compound derivative)Key Substituent Position(s)Observed SelectivityPredominant Enol PathwayRef
UnsubstitutedNoneLow regio- and diastereoselectivityΔ¹,² and Δ²,³ semanticscholar.org
9,10-dialkylRing JunctionIncreased regioselectivityΔ²,³ semanticscholar.orgscielo.br
8-methylC-8High regio- and diastereoselectivity (10:1)Primarily one pathway scielo.br
5-methylC-5Inverted regioselectivityΔ¹,² scielo.br

Stereospecific 1,2-Alkyl Migrations in Decalin Systems

Stereospecific 1,2-alkyl migrations are fundamental rearrangements in decalin systems, often proceeding through a concerted mechanism. nih.gov These migrations, which are a type of Wagner-Meerwein rearrangement, involve the shift of an alkyl group to an adjacent electron-deficient center. thieme-connect.de The stereochemical outcome is highly controlled. For instance, studies on related systems show that the migration of a group antiperiplanar to a leaving group occurs with complete stereochemical control. nih.gov This stereospecificity was confirmed by X-ray crystallography of the rearranged product, which showed a cis-fused ring system resulting from the migration.

Computational modeling and kinetic isotope effect (KIE) studies support a concerted pathway for these 1,2-alkyl shifts, where the migration is synchronous with the formation of the cationic center, rather than a stepwise process. nih.gov The kinetic favorability of such an alkyl migration can be explained by a chair-like conformation in the transition state that orients the migrating bond antiperiplanar to the p-orbital of the carbocation, facilitating the rearrangement. nih.gov

Enolate Chemistry and Controlled Reactivity

The enolate chemistry of this compound is central to its use in carbon-carbon bond formation, such as alkylation. mit.edu Enolates are nucleophilic intermediates formed by deprotonating the α-carbon of the ketone. masterorganicchemistry.com For an unsymmetrical ketone like this compound, two different enolates can form (Δ¹,² and Δ²,³), leading to issues of regioselectivity. researchgate.net

The composition of the enolate mixture can be influenced by the reaction conditions. Studies have shown that for decalones, equilibration between the isomeric enolate anions does not readily occur unless an excess of the free ketone is present. mit.eduresearchgate.net This is especially true for lithium enolates, which require a significant excess of the ketone to achieve rapid equilibration. mit.eduresearchgate.net This phenomenon allows for the preparation of different enolate mixtures under either kinetic or thermodynamic control by carefully choosing the reaction conditions and the quantities of reactants. mit.edu By generating specific enolates, such as from the corresponding enol acetates, it is possible to achieve selective alkylation at either the more or less substituted α-position, providing a powerful tool for controlling the reactivity of the this compound system. mit.edu The stereochemical outcome of these alkylations is governed by a combination of factors, including the preference for axial attack in a chair-like transition state, steric interactions, and other conformational effects. ubc.ca

Enolate Anion Formation from this compound

The formation of an enolate anion from this compound involves the removal of a proton from one of the α-carbons (the carbon atoms adjacent to the carbonyl group) by a base. cambridge.org this compound is an unsymmetrical ketone with two distinct α-carbons, C1 and C3, each bearing acidic protons. Deprotonation can therefore lead to two different regioisomeric enolates.

Deprotonation at C1: Removal of a proton from the C1 position results in the formation of the Δ¹-enolate. This enolate features a carbon-carbon double bond between C1 and C2.

Deprotonation at C3: Removal of a proton from the C3 position yields the Δ²-enolate, which has a double bond between C2 and C3. This is the more substituted of the two possible enolates.

The formation of these enolates is achieved by treating the ketone with a suitable base in an appropriate solvent. libretexts.org The structure of the resulting enolate is a hybrid of two resonance forms, with the negative charge delocalized between the α-carbon and the oxygen atom. cambridge.org This delocalization is key to the stability and nucleophilicity of the enolate anion. libretexts.org Studies have investigated the composition of enolate anion mixtures derived from this compound, confirming the potential to form these distinct intermediates. mit.edu The rigid conformation of the cis-decalin ring system means that the geometry of the enolate is also constrained, which has significant implications for its subsequent reactions, such as alkylation. stackexchange.com

Control of Kinetic vs. Thermodynamic Enolate Formation

Because this compound can form two different regioisomeric enolates, controlling which isomer is formed is crucial for synthetic applications. This control is achieved by manipulating the reaction conditions to favor either the kinetic or the thermodynamic product. udel.edupitt.edu

Kinetic Enolate: The kinetic enolate is the one that is formed fastest. In the case of this compound, this is generally the Δ¹-enolate, formed by removing a proton from the less sterically hindered C1 position. udel.eduyoutube.com The protons at C1 are typically more accessible to a bulky base.

Thermodynamic Enolate: The thermodynamic enolate is the most stable enolate. For this compound, this is the more substituted Δ²-enolate. udel.eduyoutube.com According to Zaitsev's rule, more substituted alkenes (and by extension, enolates) are more stable. masterorganicchemistry.com

The selective formation of one enolate over the other is governed by the choice of base, solvent, and temperature. pitt.edu

Conditions for Kinetic Control: To generate the kinetic enolate (the Δ¹-isomer) preferentially, conditions are chosen to make the deprotonation step rapid, quantitative, and irreversible. udel.edu This is typically achieved by using:

A strong, sterically hindered base: Lithium diisopropylamide (LDA) is the archetypal base for kinetic enolate formation. masterorganicchemistry.com Its bulkiness favors the abstraction of the more accessible, less hindered proton at C1. youtube.com Other strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) can also be used. libretexts.org

Low temperatures: Reactions are usually conducted at low temperatures (e.g., -78 °C) in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF). pitt.edukhanacademy.org The low temperature prevents the system from reaching equilibrium, effectively "locking" the product as the faster-forming kinetic isomer. khanacademy.org

Conditions for Thermodynamic Control: To favor the formation of the more stable thermodynamic enolate (the Δ²-isomer), the reaction conditions must allow for equilibrium to be established between the ketone and the two possible enolates. pitt.edu Under these reversible conditions, the more stable enolate will predominate. udel.edu This is achieved by using:

A weaker, less hindered base: A base such as sodium ethoxide or potassium tert-butoxide in its conjugate acid alcohol as a solvent is often used. udel.edu These alkoxide bases are not strong enough to cause complete, irreversible deprotonation, allowing the enolates to interconvert. masterorganicchemistry.com

Higher temperatures: Running the reaction at room temperature or higher provides the necessary energy for the less stable kinetic enolate to revert to the starting ketone and subsequently form the more stable thermodynamic product. udel.edukhanacademy.org The presence of a small amount of the starting ketone is often necessary to facilitate this equilibration by acting as a proton shuttle. mit.edu

The table below summarizes the conditions used to control enolate formation.

FeatureKinetic Enolate ControlThermodynamic Enolate Control
Product Less substituted (Δ¹-enolate)More substituted (Δ²-enolate)
Stability Less stable productMore stable product
Rate Forms fasterForms slower
Base Strong, bulky (e.g., LDA)Weaker (e.g., NaOEt, KOtBu)
Temperature Low (e.g., -78 °C)Higher (e.g., 25 °C or above)
Reversibility Irreversible deprotonationReversible deprotonation (Equilibrium)

It is important to note that in the cis-fused ring system, conformational complexities can sometimes lead to unexpected outcomes, where steric arguments for enolate formation may not be straightforward. stackexchange.com The choice between kinetic and thermodynamic conditions provides a powerful tool for directing the regiochemical outcome of reactions involving this compound.

In Depth Stereochemical and Conformational Analysis of Cis 2 Decalone

Conformational Landscape and Molecular Dynamics

Rotational Spectroscopy for Gas-Phase Conformer Identification

Rotational spectroscopy is a powerful technique for the unambiguous identification and characterization of different conformers in the gas phase. sns.it By studying the rotational spectrum of cis-2-decalone in a jet-cooled expansion, researchers have been able to independently identify two distinct inverting conformers that arise from the cis ring junction. nih.govresearchgate.netresearchgate.net This method provides highly accurate rotational parameters and quartic centrifugal distortion constants for each observed species, allowing for a detailed structural determination. nih.govuva.es A single, non-inverting trans conformer is also detected, as expected. nih.govresearchgate.netresearchgate.net The relative intensities of the spectral lines can also provide an estimation of the population of the observed conformations. nih.govresearchgate.net

Gas Phase Electron Diffraction for Molecular Structure Determination

While extensive gas phase electron diffraction (GED) studies have been conducted on the related trans-2-decalone (B93970) to determine its molecular structure with both rings in the chair form, specific and detailed GED data focusing solely on the molecular structure of this compound is less commonly reported in readily available literature. researchgate.netacs.orgacs.org For trans-2-decalone, GED has provided precise average bond lengths and angles. researchgate.netacs.org This technique, in principle, can be applied to this compound to provide valuable information about its bond parameters and the geometry of its conformers in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopic Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for studying the conformational equilibrium of this compound in solution. Low-temperature 13C NMR studies have been employed to investigate the conformational preferences. For instance, in a methylene (B1212753) chloride solution, the non-steroidal conformer of this compound is found to be preferred. However, when complexed with a lanthanide shift reagent like Yb(fod)3 in chloroform-d, the preference shifts, with the steroidal conformer being slightly favored with a ratio of 55:45. researchgate.net This highlights the influence of the solvent and complexing agents on the conformational equilibrium. By combining data from complexed and non-complexed states, an enthalpy difference in favor of the non-steroidal conformer of approximately 0.8 kcal/mol has been estimated. researchgate.net The chair-chair forms of cis-decalin are known to be flexible and undergo rapid ring inversion, which allows substituents to interconvert between axial and equatorial positions. libretexts.org This dynamic process is readily studied by variable-temperature NMR. masterorganicchemistry.com

Characterization of Inverting Conformers with cis Ring Junction

The cis-fusion of the two six-membered rings in this compound allows for ring inversion, a process not possible in the rigid trans-decalin system. libretexts.orgmasterorganicchemistry.com This inversion interconverts two distinct chair-chair conformations. libretexts.org The presence of the carbonyl group at the 2-position makes these two inverting conformers non-equivalent. nih.govresearchgate.net Rotational spectroscopy has been instrumental in the gas-phase identification and characterization of these two distinct inverting conformers. nih.govresearchgate.netresearchgate.net This experimental confirmation is supported by ab initio calculations, which help to predict the structural properties and relative energies of the conformers. nih.govresearchgate.net The ability of this compound to exist as these rapidly interconverting conformers is a key feature of its stereochemistry. willingdoncollege.ac.in

Relative Stability and Interconversion of Stereoisomers

The relative stability of cis- and trans-2-decalone is a fundamental aspect of their stereochemistry, with the trans isomer generally being the more stable of the two. libretexts.org The interconversion between these isomers can be achieved under specific reaction conditions, allowing for the study of their thermodynamic relationship.

Thermodynamic Parameters of cis- and trans-2-Decalone Interconversion

The thermodynamic parameters for the interconversion between cis- and trans-2-decalone have been determined experimentally. These studies provide quantitative insight into the relative stabilities of the two isomers. The key thermodynamic values for the reaction trans-2-decalone ⇌ this compound are summarized in the table below. researchgate.net

Thermodynamic ParameterValue
ΔG°₄₈₈2.22 ± 0.04 kcal/mol
ΔH°₄₈₈2.51 ± 0.31 kcal/mol
ΔS°₄₈₈0.6 ± 0.6 eu
Table 1: Thermodynamic parameters for the interconversion of trans- and this compound at 488 K. researchgate.net

These values indicate that under these conditions, the trans isomer is thermodynamically more stable than the cis isomer, which is consistent with observations in related decalin systems. libretexts.orgresearchgate.net The positive enthalpy change (ΔH°) shows that the conversion from trans to cis is an endothermic process, and the small positive entropy change (ΔS°) suggests a slight increase in disorder in the cis isomer, likely due to its conformational flexibility. researchgate.net These experimental findings are in good agreement with theoretical calculations and observations on similar systems. researchgate.net

Steric and Electronic Factors Influencing Conformer Stability (e.g., Gauche Interactions)

The conformational landscape of this compound is a nuanced interplay of steric and electronic effects that dictate the stability of its various conformers. Unlike its trans-isomer, which is conformationally locked, this compound can undergo ring flipping, resulting in different chair-chair conformations. chemistrysteps.com The introduction of a carbonyl group at the 2-position creates two distinct inverting conformers with a cis ring junction, both of which have been identified in the gas phase through rotational spectroscopy. researchgate.netnih.gov

Quantum chemical investigations have highlighted that for compounds with carbon backbones, steric effects are generally more dominant than electronic effects in determining stability. chemrxiv.orgamazonaws.com In this compound, this translates to a preference for conformations that minimize steric repulsions, particularly 1,3-diaxial interactions. The relative stability of the conformers is a delicate balance; for instance, the enthalpy of cis-decalin is approximately 2.7 kcal/mol greater than that of the trans isomer, a difference largely attributed to these gauche interactions. acs.org Thermodynamic studies on the equilibration of cis- and trans-2-decalone have determined the enthalpy of reaction (ΔH°) at 488 K to be 2.51 ± 0.31 kcal/mol for the trans to cis conversion, reinforcing the greater stability of the trans isomer. acs.org

The following table summarizes the key factors influencing the conformational stability of this compound:

Stereochemical Control and Prediction in Chemical Transformations

The stereochemical outcome of reactions involving this compound is profoundly influenced by the conformation of the transition state. The inherent flexibility of the cis-decalin system allows it to adopt various conformations, and the reaction will proceed through the lowest energy transition state available. ubc.ca This principle is central to predicting the stereochemistry of products formed during its chemical transformations.

In nucleophilic additions to the carbonyl group, for example, the stereoselectivity is governed by a combination of factors that stabilize or destabilize the transition state. These include steric hindrance, which generally favors equatorial attack, and two-electron stabilizing interactions (orbital effects), which can favor axial attack. researchgate.net The conformation of the cis-decalone ring system in the transition state dictates the accessibility of the two faces of the carbonyl group to the incoming nucleophile.

For instance, in reductions or alkylations, the molecule can react via different chair-like or even twist-boat transition states. ubc.ca The stereochemical course is controlled by the interplay of:

The inherent preference for a particular trajectory of attack (e.g., axial alkylation). ubc.ca

Steric interactions between the incoming reagent and the decalone framework. ubc.ca

Conformational factors that determine the relative energies of the possible transition states. ubc.ca

Studies on related systems, like the hydrogenation of 3-oxo-4-ene steroids, show that the conformation of the transition state (sp²-like vs. sp³-like) can control the direction of hydrogen attack, leading to different stereoisomeric products. oup.com Similarly, for this compound, the equilibrium between different ring conformations in the transition state will determine the final product distribution.

The principles of stereochemical control are critical in achieving diastereoselectivity in the functionalization and cyclization reactions of this compound and its derivatives. The stereochemistry of the decalin ring has a significant impact on the biological activities of the resulting compounds, making stereoselective synthesis a key objective. researchgate.net

Diastereoselective functionalization, such as α-acetoxylation, has been shown to be influenced by both steric and electronic factors in the transition state. In some cases, thermodynamic control dictates the major diastereomer formed. frontiersin.org For example, the reaction of cis-2-decalones with thallium trinitrate can lead to ring contraction, but the diastereoselectivity of these reactions can be low, indicating a complex interplay of factors. researchgate.netresearchgate.net

Intramolecular cyclization reactions are powerful tools for constructing complex polycyclic systems with high stereocontrol. For instance, intramolecular photocycloaddition of a derivative of cis-decalone has been used in the stereoselective synthesis of sesquiterpenoids. researchgate.net Similarly, one-pot epoxidation/spirocyclization of C(3)-functionalized cyclohexenols can produce vicinal cis-dihydroxyheterospirocycles with high diastereoselectivity. rsc.org The success of these reactions hinges on the ability of the starting material's conformation to direct the approach of reagents and the trajectory of bond formation.

The following table presents examples of reactions where diastereoselective control is a key aspect:

Computational Chemistry and Theoretical Studies on Cis 2 Decalone Systems

Quantum Mechanical (QM) and Molecular Orbital Calculations

Quantum mechanical methods, which solve the Schrödinger equation for a given molecular system, offer a high level of theoretical accuracy. These calculations are fundamental to predicting the electronic structure, energy, and properties of molecules like cis-2-decalone.

Density Functional Theory (DFT) has become a workhorse in computational organic chemistry for its balance of accuracy and computational cost. It is extensively used to predict the reactivity and elucidate the reaction mechanisms of complex molecules. In the context of decalone systems, DFT calculations, often using functionals like B3LYP, are employed to model reaction intermediates and transition states.

For instance, DFT has been utilized to calculate the relative energies of intermediate enamines formed from a decalone, providing insight into reaction pathways. wikipedia.org This type of analysis is crucial for predicting the outcome of reactions such as β-isomerization. Furthermore, computational studies on the Baddeley reaction of decalin—an aliphatic Friedel-Crafts-type reaction—have used theoretical methods to support a mechanism involving hydride abstraction by an acylium ion, followed by cyclization. nih.gov These studies demonstrate the power of DFT to map out complex reaction coordinates and predict product formation, which is essential for rationally designing synthetic strategies. nih.govnih.gov Conceptual DFT, which uses descriptors derived from the electron density to predict reactive sites, further enhances the ability to understand and forecast the chemical behavior of molecules like this compound. uni.lu

A significant application of DFT is the modeling of transition states (TS) and the calculation of Gibbs free energy (ΔG) profiles for chemical reactions. This provides a quantitative understanding of reaction kinetics and thermodynamics. A low Gibbs free energy of activation (ΔG‡) corresponds to a faster reaction rate. nih.govthegoodscentscompany.com

Detailed computational evaluations of cationic rearrangements within decalin systems have provided profound mechanistic insights. nih.govfishersci.com For example, in a study of a biomimetic rearrangement, DFT calculations were used to map the reaction coordinate and evaluate different potential pathways, such as a concerted 1,2-alkyl shift versus a stepwise process. nih.govfishersci.com The calculations revealed a low kinetic barrier for the desired rearrangement. nih.gov

Specifically, the transition state for a competing 1,2-methyl shift was found to require a significant distortion of the decalin A-ring into a half-chair conformation, making it energetically less favorable. fishersci.com In contrast, the transition state for the 1,2-alkyl shift showed close energetic and geometrical similarity to its preceding intermediate, resulting in a lower kinetic barrier. nih.gov This detailed modeling of the Gibbs free energy profile allows researchers to understand and predict the kinetic and thermodynamic preferences of complex reactions in decalin systems. nih.govfishersci.com

Table 1: Calculated Activation and Reaction Enthalpies for Competing Cycloaddition Reaction Paths This table presents data for a model system to illustrate the application of DFT in analyzing competing reaction pathways, as seen in studies of complex cyclic molecules. The values are in kcal/mol.

Reaction PathTransition StateActivation Enthalpy (kcal/mol)Reaction Enthalpy (kcal/mol)
CA-1 (Path 1)TS112.32-87.54
CA-1 (Path 2)TS29.27-87.86
CA-2 (Path 1)TS37.23-46.02
CA-2 (Path 2)TS41.59-46.67
Data sourced from a DFT study on β-Himachalene cycloaddition, demonstrating the type of energetic analysis performed in computational mechanism studies. nih.gov

Density Functional Theory (DFT) for Reactivity and Mechanism Prediction

Molecular Mechanics and Force Field Simulations

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for studying large systems or long-timescale dynamics. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical physics and parameterized force fields to describe the potential energy of a system.

Molecular dynamics (MD) simulations, which use molecular mechanics force fields to calculate the motion of atoms over time, are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules. nih.govnih.gov For decalin systems, MD simulations have been performed to investigate the structural and energetic properties of both cis and trans isomers. nih.govnih.govsigmaaldrich.com

These simulations provide detailed information about the relationship between Coulombic and van der Waals interaction forces that govern the properties of the system in liquid phases. nih.gov The development of accurate force fields, such as the TraPPE force field, is critical for the reliability of these simulations. These force fields are often parameterized by fitting to experimental data, such as liquid density, to ensure they realistically model the physical system.

Studies combining molecular mechanics with experimental techniques have found that the this compound system exists as two distinct, inverting conformers. MD simulations allow researchers to map the energy barriers for these conformational changes, such as chair-chair transitions, and to understand the relative stability of different conformers. sigmaaldrich.com

Table 2: Comparative Physical Properties of cis- and trans-Decalin Isomers The distinct physical properties of cis- and trans-decalin, which form the core of the this compound structure, are influenced by their different shapes and conformational flexibilities, which can be explored via molecular dynamics.

Propertycis-Decalintrans-Decalin
Boiling Point 194.6 °C185.5 °C
Melting Point -43.2 °C-31.5 °C
Density (at 20 °C) 0.897 g/cm³0.87 g/cm³
Energetic Stability Less stableMore stable
Data sourced from various studies on the physical and dynamic properties of decalin isomers. wikipedia.orgsigmaaldrich.com

Mechanistic Elucidation through Computational Approaches

By integrating QM, MM, and MD methods, computational chemistry provides a powerful framework for the detailed elucidation of complex reaction mechanisms, particularly for rationalizing observed selectivity.

Computational modeling has been instrumental in rationalizing the chemo- and stereoselectivity observed in rearrangements of decalin systems. nih.govnih.govfishersci.com In many reactions, multiple migration pathways are possible, leading to different products. Understanding why one pathway is favored over another is a significant challenge that can be addressed with theoretical calculations.

A notable example is the investigation of competitive alkyl versus methyl migrations in cationic rearrangements of decalin-containing triterpenoids. nih.govfishersci.com Experimental results showed a strong preference for a 1,2-alkyl shift over a competing 1,2-methyl shift. nih.gov Computational modeling using DFT provided a clear rationale for this selectivity. The calculations demonstrated that the transition state leading to the methyl migration (TS11) required the A-ring of the decalin system to adopt a strained half-chair conformation. fishersci.com This distortion imposes a significant energetic penalty. In contrast, the transition state for the 1,2-alkyl shift (TS13) was found to be much lower in energy, explaining its kinetic preference. nih.gov This use of computational analysis to dissect reaction pathways and identify the structural and energetic origins of selectivity is a cornerstone of modern mechanistic chemistry. nih.govfishersci.com

Correlation with Experimental Data (e.g., Kinetic Isotope Effects, Hammett Plots)

Computational chemistry provides a powerful framework for rationalizing and predicting experimental observations in chemical reactions involving this compound systems. By modeling reaction pathways and transition states, theoretical calculations can be directly correlated with empirical data such as kinetic isotope effects (KIEs) and Hammett plots, offering deep insights into reaction mechanisms.

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect, the change in reaction rate upon isotopic substitution, serves as a sensitive probe of transition state structure. wayne.eduwikipedia.org Theoretical calculations, particularly using density functional theory (DFT), can predict KIEs by computing the vibrational frequencies of reactants and transition states for different isotopes. nih.gov The agreement between calculated and experimental KIEs can validate a proposed reaction mechanism and the computed geometry of the transition state. wayne.edunih.gov

For reactions involving this compound, computational studies can elucidate the extent of bond breaking or formation in the rate-determining step. For instance, in a base-catalyzed enolization, a primary KIE would be expected if the α-proton abstraction is the rate-limiting step. Computational models can quantify this effect, and its comparison with experimental data can confirm the mechanism. While specific KIE studies on this compound are not extensively documented in the provided results, the principles of KIE analysis are widely applied in organic chemistry to understand reaction mechanisms. osti.govbaranlab.org The magnitude of the KIE can indicate whether the transition state is "early" or "late," providing a more nuanced understanding than what can be gleaned from experimental data alone. baranlab.org

Hammett Plots:

The Hammett equation provides a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org While this compound itself is an aliphatic bicyclic ketone, studies on its derivatives, particularly those involving reactions at a side chain attached to the decalin framework, can utilize Hammett-type analyses to probe electronic effects.

Computational chemistry can be employed to calculate reaction barriers for a series of substituted derivatives. A plot of the calculated activation energies against the experimentally determined Hammett substituent constants (σ) can provide a theoretical Hammett plot. The slope of this plot (the reaction constant, ρ) is indicative of the charge development in the transition state. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value indicates that electron-donating groups enhance the reaction rate, pointing to the development of positive charge. These computational analyses can corroborate experimental findings and provide a detailed electronic picture of the transition state, helping to distinguish between different plausible mechanisms. wikipedia.org

Computational Optimization in Synthetic Route Design and Catalyst Development

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the rational design of efficient synthetic routes and the development of novel catalysts for reactions involving complex molecules like this compound. researchgate.netrsc.org By modeling reaction intermediates and transition states, chemists can predict reaction outcomes, optimize conditions, and screen potential catalysts before committing to extensive experimental work. rsc.org

In the context of this compound synthesis, computational methods can be used to assess the feasibility of various synthetic strategies. For example, in the total synthesis of natural products containing the decalin framework, such as isoneoamphilectane, computational analysis was crucial in guiding the stereochemical outcome of key steps. nih.govescholarship.org DFT calculations were used to evaluate the transition state energies for the formation of a crucial quaternary stereocenter, revealing that the desired stereoisomer would be favored by nearly 10 kcal/mol when starting from a cis-decalone intermediate. nih.govescholarship.org This insight directed the entire synthetic strategy, highlighting the predictive power of computational chemistry in complex synthetic planning. researchgate.net

Software tools are now available that can assist in generating and evaluating synthetic pathways. acs.org These programs can suggest novel disconnections and precursor molecules, which can then be computationally assessed for their viability. For instance, a retrosynthetic analysis might propose a route to a this compound derivative via an intramolecular Michael addition. acs.org Computational modeling can then be used to examine the stereochemistry of the ring junction, predicting whether the desired cis-fusion is thermodynamically or kinetically favored under various conditions. acs.org

Catalyst development also benefits significantly from computational approaches. rsc.org For reactions such as asymmetric hydrogenation or alkylation to produce chiral this compound derivatives, computational screening of different catalyst-substrate complexes can identify promising candidates. researchgate.net By calculating the energies of diastereomeric transition states, researchers can predict the enantiomeric excess (ee) that a particular chiral catalyst might achieve. This allows for a more focused experimental effort on catalysts that are computationally predicted to be highly selective.

Below is a table summarizing how computational tools can be applied to optimize synthetic routes and catalyst design for this compound systems.

Application AreaComputational TechniqueInformation GainedImpact on Synthesis
Route Feasibility Transition State Theory, DFTCalculation of reaction barriers and thermochemistry for proposed synthetic steps.Prioritization of energetically favorable and viable synthetic routes, avoiding dead ends.
Stereochemical Control Conformational Analysis, DFTPrediction of the relative stability of diastereomeric intermediates and transition states.Rational design of reaction conditions to achieve a specific stereoisomer of this compound. nih.govescholarship.org
Catalyst Screening Molecular Docking, QM/MMEvaluation of binding affinities and transition state energies for various catalyst-substrate complexes.Rapid identification of potential catalysts with high activity and selectivity, reducing experimental screening time. researchgate.net
Understanding Reaction Mechanism Intrinsic Reaction Coordinate (IRC)Elucidation of the detailed reaction pathway, identifying key intermediates and transition states.Optimization of reaction conditions (temperature, solvent) based on a deeper mechanistic understanding.

Interdisciplinary Computational-Experimental Collaborations in Decalin Chemistry

The synergy between computational and experimental chemistry has become a hallmark of modern research in complex chemical systems, including those involving the decalin framework. researchgate.netopenaccessjournals.com These interdisciplinary collaborations are crucial for tackling challenging problems, from elucidating intricate reaction mechanisms to designing and synthesizing novel molecules with desired properties. nih.govresearchgate.netresearchgate.net

A prime example of such collaboration is in the study of biosynthetic pathways. The formation of the decalin core in many natural products is often catalyzed by enzymes. researchgate.netresearchgate.net Understanding these enzymatic reactions requires a combination of experimental techniques, such as gene knockouts and isotopic labeling, with computational modeling. researchgate.net For instance, in the biosynthesis of Sch 210972, a fungal natural product with a decalin core, deletion of a specific gene led to a loss of stereoselectivity. researchgate.net DFT computations of the proposed Diels-Alder reaction provided a plausible explanation for the experimental observations, suggesting that the corresponding enzyme is responsible for controlling the stereochemical outcome. researchgate.net

In the realm of synthetic chemistry, the total synthesis of complex natural products often relies on a close interplay between computational prediction and experimental validation. The synthesis of isoneoamphilectane, for example, was heavily guided by computational analyses to address key questions of stereochemical control, particularly in the formation of the cis-decalin ring system. nih.govescholarship.org This collaboration allowed the synthetic team to navigate a complex energy landscape and devise a successful route to the target molecule.

Mechanistic studies also benefit greatly from this integrated approach. The Baddeley reaction of decalin, an aliphatic Friedel-Crafts-type reaction, was investigated through a combination of experimental and computational methods. nih.gov This joint effort provided strong evidence for a mechanism involving a hydride abstraction followed by a concerted 1,2-hydride shift and oxonium formation, a level of detail that would be difficult to achieve with either approach alone. nih.gov

The determination of the absolute configuration of new natural products is another area where this collaboration shines. In the case of ligiamycins, two new decalin-containing compounds, experimental data from NMR and mass spectrometry were combined with computational methods like electronic circular dichroism (ECD) and optical rotation calculations to establish the full stereostructure of the molecules. mdpi.com

The following table highlights key aspects of successful computational-experimental collaborations in the study of decalin systems.

Research AreaExperimental MethodsComputational MethodsSynergistic Outcome
Natural Product Biosynthesis Gene knockout, isotopic labeling, enzyme assaysDFT, QM/MM, Molecular DynamicsElucidation of enzymatic reaction mechanisms and the role of specific enzymes in controlling stereoselectivity in decalin formation. researchgate.netresearchgate.net
Complex Molecule Synthesis Synthesis, purification, spectroscopic analysisTransition State Modeling, Conformational AnalysisRational design of synthetic strategies, prediction of stereochemical outcomes, and successful synthesis of challenging target molecules. nih.govescholarship.org
Mechanistic Elucidation Kinetic studies, product analysis, trapping experimentsDFT, IRC calculationsDetailed understanding of reaction pathways, identification of key intermediates, and validation of proposed mechanisms. nih.gov
Structure Determination NMR, X-ray crystallography, Mass SpectrometryECD, Optical Rotation CalculationsUnambiguous assignment of the absolute and relative stereochemistry of novel decalin-containing compounds. mdpi.com

Advanced Applications of Cis 2 Decalone in Complex Organic Synthesis and Natural Product Chemistry

Role as a Key Synthetic Intermediate and Model Compound

The utility of cis-2-decalone extends from being a foundational starting material to a reliable model for understanding fundamental chemical principles. Its predictable reactivity and well-defined structure allow chemists to employ it in a dual capacity, advancing both synthetic capabilities and theoretical knowledge.

Precursor in the Synthesis of Complex Organic Molecules

The cis-decalin framework is a recurring motif in a vast array of natural products and biologically active compounds. colab.wsrsc.org Consequently, this compound and its derivatives are frequently employed as precursors in the synthesis of more elaborate molecular structures. Its inherent stereochemistry provides a robust scaffold upon which further complexity can be built. For instance, synthetic strategies often begin with a cis-decalone core, which is then methodically functionalized to achieve the target molecule. This approach has been instrumental in the synthesis of various complex molecules, including those with pharmaceutical or agrochemical relevance. The stability and well-defined reactivity of the decalone system allow for controlled chemical transformations, such as alkylations, reductions, and ring-expansions, to build intricate stereochemical and functional group arrangements. nih.gov

Model Compound for the Study of Fundamental Reaction Mechanisms

The defined structure of this compound makes it an excellent model compound for investigating the mechanisms of various organic reactions. Its two fused rings provide a rigid system that limits conformational flexibility, allowing for a clearer interpretation of reaction outcomes and stereochemistry.

One area where it has been particularly insightful is in the study of enolate formation and equilibration. When this compound is treated with acid, such as HCl, an equilibrium is established with its more stable stereoisomer, trans-2-decalone (B93970). chegg.com The study of this isomerization process provides valuable data on the relative stability of fused-ring systems and the mechanisms of acid-catalyzed enolization and ketonization.

Furthermore, the ozonation of decalin isomers, including cis-decalin, serves as a model for the oxidation of saturated cyclic hydrocarbons. mdpi.comresearchgate.net These studies reveal that ozonolysis proceeds through the activation of C-H bonds, leading to a variety of oxygenated products such as alcohols, ketones, and carboxylic acids. mdpi.comresearchgate.net Analysis of the product distribution, including the formation of 1- and 2-decalone (B1596380), provides insight into the reaction pathways and the relative reactivity of tertiary versus secondary carbon atoms. researchgate.net

Strategic Building Block in Total Synthesis of Natural Products

The total synthesis of natural products is a testament to the power of modern organic chemistry, and this compound often plays a critical role in these endeavors. Its structure is embedded within several classes of terpenoids, making it a logical and efficient starting point for their synthesis.

Construction of Clerodane Diterpenoids and Related Structures

Clerodane diterpenoids are a large family of natural products characterized by a decalin core and a variety of biological activities. researchgate.net Many of these compounds possess a cis-ring fusion, making intermediates derived from this compound highly valuable. Synthetic strategies frequently involve the construction of a functionalized cis-decalone intermediate, which is then elaborated to the final natural product.

For example, the total synthesis of (±)-15,16-Epoxy-cis-cleroda-3,13(16),14-triene was achieved starting from a bicyclic precursor that was converted into a cis-decalone derivative through angular methylation. oup.com This key intermediate was then transformed through several steps, including the appendage of a furan (B31954) group, to complete the synthesis. oup.com Similarly, other syntheses of cis-clerodanes utilize a cis-decalone framework built via methods like the Diels-Alder reaction, which then undergoes further stereoselective transformations. researchgate.net A stereocontrolled approach to the cis-decalin framework of clerodane diterpenes has also been reported using Birch reductive alkylation to construct key chiral centers. nih.gov

Total Synthesis of Tetramic Acid-Bearing cis-Decalin Natural Products

A notable class of natural products features a cis-decalin ring fused to a tetramic acid moiety. These compounds, often isolated from fungi, exhibit significant biological activities, including as antibiotics. pku.edu.cnnih.govresearchgate.net The total synthesis of these complex molecules represents a significant challenge, which has been met by strategies centered around the creation of a core cis-decalin structure.

The first total syntheses of several such natural antibiotics, including vermisporin, PF1052/AB4015-A, AB4015-L, and AB4015-B, have been reported. pku.edu.cnnih.gov A key step in these syntheses was the construction of the functionalized cis-decalin ring via a diastereoselective intramolecular Diels-Alder (IMDA) reaction. nih.govresearchgate.net This reaction proceeds through a specific endo-boat transition state to establish the crucial cis-stereochemistry. nih.govresearchgate.net The synthesis was completed by installing the sterically hindered epoxy group found in several of the natural products and by constructing the tetramic acid ring using a one-pot aminolysis/Dieckmann condensation cascade. nih.govresearchgate.net These syntheses ultimately confirmed the absolute configuration of these natural products. nih.gov

Synthesized Natural ProductKey Synthetic Strategy for cis-Decalin CoreReference
VermisporinDiastereoselective Intramolecular Diels-Alder (IMDA) nih.gov
PF1052/AB4015-ADiastereoselective Intramolecular Diels-Alder (IMDA) nih.gov
AB4015-LDiastereoselective Intramolecular Diels-Alder (IMDA) nih.gov
AB4015-BDiastereoselective Intramolecular Diels-Alder (IMDA) nih.gov

Synthesis of Eremophilane-Type Sesquiterpenes

Eremophilane sesquiterpenoids are another class of natural products that feature a cis-decalin skeleton. cdnsciencepub.com Their synthesis has been a long-standing area of interest, with many routes relying on the stereoselective construction of a this compound derivative.

The total synthesis of (±)-eremophilenolide, a representative of this class, has been accomplished through various routes. One approach involved the hydrogenation of a keto acid precursor to create a cis-fused keto acid, which was then readily converted into the target molecule. cdnsciencepub.com Another synthesis of (±)-eremophilenolide also proceeded through a key cis-fused decalone intermediate. rsc.org The synthesis of other eremophilanes, such as fukinone, has also been achieved using cis-decalone intermediates, for instance, through the conjugate methylation of an octalone precursor to establish the cis-ring junction. soton.ac.uk The conjugate addition of lithium dimethylcopper to an octalone has been highlighted as a particularly efficient method for accessing the vicinal dimethyl stereochemistry characteristic of many eremophilane-type sesquiterpenes within a cis-decalone framework. cdnsciencepub.com

Target SesquiterpeneKey Synthetic Step for cis-Decalone CoreReference
(±)-EremophilenolideHydrogenation of an unsaturated keto acid precursor cdnsciencepub.com
(±)-EremophilenolideAlkylation of a dimethyloctalone derivative rsc.org
(±)-FukinoneConjugate methylation of an unsaturated ketone soton.ac.uk
(±)-Eremophil-3,11-dieneConjugate addition of lithium dimethylcopper to an octalone cdnsciencepub.com

Total Synthesis of Valeranone, a cis-Decalone Sesquiterpenoid

Valeranone is a notable sesquiterpenoid characterized by a rearranged eudesmane (B1671778) carbon framework and a distinctive cis-fused decalin core. niscpr.res.in Its unique structure, which was the subject of considerable investigation, has made it an attractive target for total synthesis. oup.com Several synthetic routes have been developed to construct this molecule, demonstrating the utility of decalone derivatives in assembling complex natural products.

One facile synthesis of (±)-valeranone begins with an intramolecular [2+2] photocycloaddition of 2,6-dimethyl-2-(3,4-dimethyl-3-cyclohexenyl)-4H-1,3-dioxin-4-one. oup.comoup.com This key step stereoselectively establishes the cage-like intermediate necessary for elaborating the final cis-decalone framework. oup.com The starting material for this synthesis is prepared via a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene (B165502) and 3-buten-2-one. oup.com

Another enantiospecific approach to (-)-valeranone (B1624403) starts from the readily available monoterpene (R)-carvone. niscpr.res.in In this strategy, (R)-carvone is first converted into a hydrindanone intermediate. The synthesis proceeds through a ring enlargement of the hydrindanone to the decalone system. This is achieved either by oxidative cleavage of a cyclopentene (B43876) intermediate or through a Baeyer-Villiger oxidation of the hydrindanone to a lactone, which is then transformed into a key ketoaldehyde precursor. niscpr.res.in An intramolecular aldol (B89426) condensation of this ketoaldehyde, followed by hydrogenation, successfully yields (-)-valeranone. niscpr.res.in

Synthesis of Other Multifunctionalized Decalins

The decalin framework is a structural motif present in numerous natural polycyclic compounds with significant biological activities, including antifungal, antibacterial, and anticancer properties. mdpi.comwhiterose.ac.uk The synthesis of these complex structures remains a challenge, making the development of new stereoselective strategies a key area of interest for organic chemists. rsc.orgnih.gov

Synthetic strategies for decalin-type compounds can be broadly categorized. One major approach involves the construction of one cyclohexane (B81311) ring followed by subsequent C-C bond formations to create the second fused ring. rsc.org Key reactions utilized in these syntheses include:

Diels-Alder Reactions: Both intermolecular and intramolecular Diels-Alder reactions are widely used to construct cis-decalin frameworks. rsc.org

Nucleophilic and Anionic Cyclizations: These methods are effective for ring closure to form the bicyclic system. rsc.org

Cation- or Radical-Induced Polyene Cyclizations: These reactions can initiate a cascade of bond formations to build the decalin core. rsc.org

For instance, a concise, protecting group-free synthesis has been developed for the complex tricyclic core of the antibiotic platencin, which features a decalin system. acs.org This approach utilizes an intramolecular aldol reaction as the key step to construct a bicyclo[2.2.2]octane ring from an angular allyl decalone, demonstrating the flexibility of using both cis- and trans-fused decalones as advanced intermediates. acs.org

Applications in Enzyme-Catalyzed Reaction Studies

This compound serves as a valuable probe for investigating the activity and selectivity of various enzymes, particularly oxidoreductases. Its bicyclic structure mimics portions of more complex natural substrates, allowing researchers to study fundamental aspects of enzyme catalysis.

Investigation of Ketoreductase Activity and Selectivity Using this compound as Substrate

Ketoreductases (KRs) are enzymes that catalyze the reduction of ketones to secondary alcohols, often with high stereoselectivity. They are crucial in the biosynthesis of polyketides, a class of natural products with diverse biological activities. nih.gov Bicyclic ketones like 2-decalone are used as model substrates to probe the function of these enzymes. nih.govnih.gov

Studies on the type II polyketide ketoreductase (actKR) have shown that it has a clear preference for bicyclic substrates over linear or monocyclic ketones. nih.gov While trans-1-decalone (B1615060) is a good substrate for this enzyme, 2-decalone (a commercial mixture of cis and trans isomers) is a significantly poorer one, exhibiting an 80-fold lower kcat/Km value. nih.gov The potential nonreactivity of this compound has been noted in screens for stereoselective reductions by alcohol dehydrogenases. nih.gov This suggests that the enzyme's active site has specific steric and conformational requirements that are not optimally met by the cis isomer.

The following table summarizes the apparent kinetic parameters for the reduction of different decalone substrates by actKR.

SubstrateApparent Km (mM)Apparent kcat (min-1)Apparent kcat/Km (M-1s-1)
trans-1-decalone0.44 ± 0.054.8 ± 0.2180 ± 20
2-decalone2.6 ± 0.90.10 ± 0.022.2 ± 0.8
Data from a study on a Type II Polyketide Ketoreductase. nih.gov

In contrast, other alcohol dehydrogenases, such as those from Mucor javanicus and Curvularia falcata, are capable of reducing derivatives of both cis- and trans-decalone, indicating a broader substrate tolerance compared to actKR. harvard.edu

Studies on Enzyme-Catalyzed Metabolic Pathways Involving Ketones

The metabolism of ketones is a fundamental biochemical process. numberanalytics.comnih.gov Enzymes, particularly dehydrogenases, catalyze the reduction of ketone carbonyl groups to alcohols. harvard.edu The study of how simple cyclic ketones like decalones are metabolized provides insight into these pathways.

When administered to rabbits, (±)-cis-2-decalone is metabolized via reduction to the corresponding racemic secondary alcohol. sigmaaldrich.com The resulting alcohol possesses an equatorial hydroxyl group, which is conformationally related to the ketone it was formed from. sigmaaldrich.com This demonstrates a common metabolic fate for ketones, where they are converted into more polar alcohol metabolites to facilitate excretion. The utilization of ketone bodies for energy in peripheral tissues involves their conversion back into acetyl-CoA, a central molecule in metabolism. nih.gov While this compound itself is not a primary energy metabolite, its enzymatic reduction is analogous to steps seen in the metabolism of endogenous ketonic compounds. harvard.edusigmaaldrich.com

Future Directions and Emerging Research Avenues for Cis 2 Decalone

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The synthesis of the cis-decalin core, a structural motif present in numerous terpenoid natural products, remains an area of active investigation. researchgate.net While classical methods like the Robinson annulation provide access to the decalone framework, they often lack the desired stereocontrol for producing the cis-fused isomer. Modern research efforts are focused on developing highly stereoselective methods that offer both efficiency and precision.

Emerging strategies are moving beyond traditional approaches to embrace more advanced catalytic and sequential reactions. Key areas of development include:

Diels-Alder and Double Michael Addition Cycloadditions: The base-catalyzed cycloaddition of substituted Nazarov reagents with cyclohexenone derivatives has been reported to yield cis-decalin products. researchgate.net This method, involving two successive Michael additions, provides a stereoselective route to functionalized cis-perhydroisoquinolin-1-ones, which are structurally related to the decalin system. researchgate.net

Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for constructing the cis-decalin system from highly functionalized acyclic precursors. This approach has been successfully employed in the synthesis of advanced precursors for natural products like branimycin, starting from materials such as (-)-quinic acid. researchgate.net

Catalytic Hydrogenation Control: The stereochemistry of catalytic hydrogenation of octalone precursors is significantly influenced by the nature of substituents on the ring system. cdnsciencepub.com Research into new catalyst systems and a deeper understanding of substrate-catalyst interactions are crucial for selectively producing the cis-fused isomer. For instance, while platinum oxide (PtO₂) often favors the trans-diastereomer in the hydrogenation of naphthalenone, the choice of catalyst and reaction conditions remains a key variable for tuning stereoselectivity.

Organocatalysis: Organocatalytic methods are emerging as a powerful strategy for the diastereoselective synthesis of chiral decalines, offering a metal-free alternative to traditional methods. researchgate.net

A comparative look at some of these synthetic approaches highlights the trade-offs between yield, stereoselectivity, and reaction conditions.

MethodologyKey Reagents/CatalystsPrimary AdvantageReported Stereoselectivity
Double Michael AdditionNazarov Reagents, Cs₂CO₃Stereoselective formation of functionalized systemsHigh for cis-decalin derivatives. researchgate.net
Ring-Closing MetathesisGrubbs or Hoyveda-Grubbs CatalystsAccess to highly functionalized and complex cis-decalins. researchgate.netHigh, dependent on precursor stereochemistry. researchgate.net
Catalytic HydrogenationPd/C, PtO₂, Rhodium catalystsDirect route from unsaturated precursorsVariable; often favors trans, but can be influenced by substituents. cdnsciencepub.com

Integration of Advanced Computational Chemistry for Predictive Synthesis and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern synthetic chemistry. researchgate.net For a molecule like cis-2-decalone, with its distinct conformational properties, computational methods offer profound insights that can guide experimental work. researchgate.net

Future research will likely see an even deeper integration of computational chemistry in the following areas:

Rationalizing and Predicting Stereoselectivity: DFT calculations can elucidate the transition state energies of competing reaction pathways, thereby predicting the most likely stereochemical outcome. For example, DFT analysis has been used to understand the diastereoselective preferences in the 1,1-diboration of substituted cyclohexanones, a reaction type that could be extended to decalone systems. rsc.org Such calculations can explain why a particular diastereomer is favored, for instance, by identifying destabilizing interactions like 1,3-diaxial strain in a transition state. rsc.org

Mechanism Elucidation: Computational modeling can map out the entire reaction mechanism, identifying key intermediates and transition states. This has been applied to understand the formation of malonate enol ethers from ketones like 2-decalone (B1596380), catalyzed by ruthenium complexes. nih.gov Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions and expanding the substrate scope.

Designing Novel Catalysts and Reagents: By simulating the interaction between a substrate like this compound and a catalyst, researchers can design new catalysts with enhanced selectivity and reactivity. This predictive power can accelerate the discovery of novel synthetic methodologies, moving from a trial-and-error approach to a more rational design process.

Conformational Analysis: The conformational landscape of this compound is complex. Rotational spectroscopy combined with quantum chemistry calculations has been used to identify and characterize the distinct inverting conformers in the gas phase. researchgate.net A thorough understanding of the conformational preferences of this compound and its derivatives is fundamental to predicting their reactivity.

Application AreaComputational MethodKey Insights for this compound Research
Stereoselectivity PredictionDFT (Transition State Analysis)Predicting diastereomeric ratios by calculating energy differences between competing reaction pathways. rsc.org
Reaction Mechanism StudiesDFT, Quantum Mechanics (QM)Mapping reaction coordinates, identifying intermediates, and rationalizing unexpected outcomes. researchgate.netnih.gov
Spectroscopic AnalysisTime-Dependent DFT (TDDFT)Simulating and interpreting spectra (e.g., ECD) to determine the absolute configuration of chiral derivatives. acs.org

Exploration of Derivatization Strategies for Targeted Chemical and Material Science Applications

While this compound itself has limited direct applications, its rigid stereodefined scaffold makes it an excellent starting point for the synthesis of more complex and functional molecules. ontosight.ai Future research will focus on leveraging this structure to create novel derivatives with tailored properties.

Natural Product Synthesis: The cis-decalin motif is a cornerstone of many biologically active terpenoids. researchgate.net Synthetic routes to functionalized cis-2-decalones are being developed as key steps in the total synthesis of these complex natural products. cdnsciencepub.com For example, derivatives of this compound can serve as synthons for the D and E rings of certain pentacyclic triterpenes. cdnsciencepub.com

Medicinal Chemistry: The decalin framework is a recognized scaffold in medicinal chemistry. Derivatization of this compound, for instance through ketone chain-walking isomerization or directed C-H functionalization, could lead to novel steroid-like molecules with potential therapeutic properties. acs.org The ketone group can be used to direct reactions like photocatalytic fluorination to specific sites on the molecule, introducing fluorine atoms that can significantly alter a molecule's biological activity. rsc.org

Materials Science: The rigid structure of this compound can be incorporated into larger molecular architectures to create materials with specific properties. While less explored, derivatization could lead to the development of novel chiral ligands for asymmetric catalysis, or as building blocks for liquid crystals or functional polymers where a rigid, well-defined conformational element is required. Ring-contraction reactions, for example, can transform cis-2-decalones into highly substituted hydrindane systems, which are also valuable synthetic intermediates. researchgate.net

The derivatization of the ketone is a primary avenue for functionalization. For example, its reaction with α-diazodiesters can generate malonate enol ethers, which are themselves versatile intermediates for further chemical transformations. nih.gov

Q & A

Basic Research Questions

Q. How can researchers reliably determine the structural conformation of cis-2-Decalone in synthetic samples?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C, and NOESY) with X-ray crystallography. NMR can identify coupling constants and spatial proximities between protons, while X-ray crystallography provides definitive stereochemical assignments. Cross-validate results with computational methods like density functional theory (DFT) to resolve ambiguities .

Q. What experimental strategies optimize the synthesis of cis-2-Decalone while minimizing diastereomer formation?

  • Methodological Answer : Design stepwise protocols using stereoselective catalysts (e.g., chiral Lewis acids) or controlled reaction conditions (temperature, solvent polarity). Monitor reaction progress via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Adjust stoichiometry of reactants (e.g., ketone precursors) to favor kinetic over thermodynamic control .

Q. Which analytical techniques are most effective for characterizing cis-2-Decalone purity and stability?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Pair with differential scanning calorimetry (DSC) to study thermal stability and phase transitions. Validate with Fourier-transform infrared spectroscopy (FTIR) to confirm functional group integrity and rule out degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for cis-2-Decalone derivatives?

  • Methodological Answer : Conduct a systematic review of literature to identify inconsistencies in NMR or IR data. Reproduce experiments under standardized conditions (solvent, temperature, concentration) and compare results. Apply multivariate statistical analysis (e.g., principal component analysis) to isolate variables causing discrepancies. Publish raw datasets to facilitate peer validation .

Q. What strategies enhance the enantioselective synthesis of cis-2-Decalone for asymmetric catalysis studies?

  • Methodological Answer : Employ chiral auxiliaries or organocatalysts (e.g., proline derivatives) in ring-closing reactions. Optimize enantiomeric excess (ee) via circular dichroism (CD) spectroscopy and chiral HPLC. Use kinetic resolution techniques to isolate desired enantiomers, and validate catalytic efficiency through turnover frequency (TOF) calculations .

Q. How do computational models improve the prediction of cis-2-Decalone’s reactivity in novel reaction environments?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to study solvent effects and transition-state geometries. Validate with quantum mechanical calculations (e.g., Hartree-Fock or DFT) to predict reaction pathways and activation energies. Cross-correlate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine model accuracy .

Q. What experimental designs mitigate biases in studying cis-2-Decalone’s thermodynamic properties?

  • Methodological Answer : Implement blinded analysis by randomizing sample preparation and measurement order. Use control groups (e.g., trans-2-Decalone) to isolate variables. Apply error-propagation models to calorimetry data and report confidence intervals for enthalpy/entropy values .

Q. How can researchers address data gaps in the ecological toxicity profile of cis-2-Decalone?

  • Methodological Answer : Design dose-response assays using model organisms (e.g., Daphnia magna or zebrafish embryos). Quantify LC50/EC50 values via probit analysis and compare with structurally similar compounds. Use metabolomics to identify biomarkers of toxicity and validate with high-resolution mass spectrometry (HRMS) .

Methodological Frameworks

  • Literature Review : Use Boolean search strategies (e.g., "cis-2-Decalone AND synthesis NOT industrial") in databases like SciFinder or Reaxys. Filter results by study type (experimental vs. theoretical) and document search protocols for reproducibility .
  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with resource availability. Pre-register protocols on platforms like Open Science Framework to reduce publication bias .
  • Data Analysis : Apply hierarchical clustering to spectral datasets or Bayesian statistics for uncertainty quantification. Use tools like R or Python for reproducible workflows .
  • Validation : Adhere to IUPAC guidelines for reporting spectroscopic data and deposit raw files in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Decalone
Reactant of Route 2
cis-2-Decalone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.